molecular formula C18H23FN4O3S2 B2407956 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone CAS No. 1060168-11-7

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone

Cat. No.: B2407956
CAS No.: 1060168-11-7
M. Wt: 426.53
InChI Key: JRSVMMZNGSXMCY-UHFFFAOYSA-N
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Description

The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone is a complex organic molecule that features a combination of fluorobenzo[d]thiazole, piperazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone typically involves multiple steps, starting with the preparation of the fluorobenzo[d]thiazole core. This can be achieved through the reaction of 2-aminobenzenethiol with a fluorinated benzoyl chloride under acidic conditions. The resulting intermediate is then coupled with piperazine and piperidine derivatives through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzo[d]thiazole moiety may interact with protein active sites, while the piperazine and piperidine groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone: can be compared with other compounds containing similar structural motifs, such as:

    Benzo[d]thiazole derivatives: Known for their anti-inflammatory and anticancer activities.

    Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive and antiemetic properties.

    Piperidine derivatives: Utilized in the synthesis of various drugs, including analgesics and antipsychotics.

The uniqueness of This compound lies in its combination of these three moieties, which can result in enhanced biological activity and specificity compared to individual components.

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S2/c1-28(25,26)23-6-2-3-13(12-23)17(24)21-7-9-22(10-8-21)18-20-15-5-4-14(19)11-16(15)27-18/h4-5,11,13H,2-3,6-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSVMMZNGSXMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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